6-(Trifluoromethyl)benzofuran-3(2H)-one
Overview
Description
6-(Trifluoromethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C9H5F3O2 and its molecular weight is 202.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Identification in Chemical Products : "6-(2-aminopropyl)benzofuran (6-APB)" was identified in products purchased from online vendors of 'research chemicals'. It is important to note that 6-APB is structurally related to 6-(Trifluoromethyl)benzofuran-3(2H)-one and is used to produce stimulant and entactogenic effects (Stańczuk et al., 2013).
Synthesis and Reactions : The synthesis and reactions of 2- and 3-(Trifluoromethyl) benzofurans have been explored. These compounds were synthesized by reacting bromobenzofurans with trifluoromethyliodide. This research contributes to understanding the chemical properties and potential applications of trifluoromethyl benzofurans, including 6-(Trifluoromethyl)benzofuran-3(2H)-one (Kobayashi et al., 1977).
Structural and Spectroscopic Properties : Structural optimization, electronic and vibrational properties of benzofuran-carboxylic acids derivatives, including those similar to 6-(Trifluoromethyl)benzofuran-3(2H)-one, have been investigated. This research contributes to understanding their potential applications in various fields, including biological activities (Sagaama et al., 2020).
Wittig Reaction Applications : Benzofuran-3(2H)-ones, similar to the compound , have been utilized in Wittig reactions to synthesize functionally substituted benzofurans. These reactions are significant in organic synthesis and pharmaceutical research (Chan et al., 1975).
Photoreactions Study : The photoreactions of 3-diazo-3H-benzofuran-2-one, which is structurally related to 6-(Trifluoromethyl)benzofuran-3(2H)-one, have been studied. This research is significant for understanding the photochemical properties of benzofuran derivatives (Chiang et al., 2003).
Trifluoromethylthio Derivatives Synthesis : Research has been conducted on a facile route to synthesize 3-((trifluoromethyl)thio)benzofurans, which may have potential applications in various fields including pharmaceutical and material science (Sheng et al., 2014).
properties
IUPAC Name |
6-(trifluoromethyl)-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)5-1-2-6-7(13)4-14-8(6)3-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPVXCUFWKLCLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)benzofuran-3(2H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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